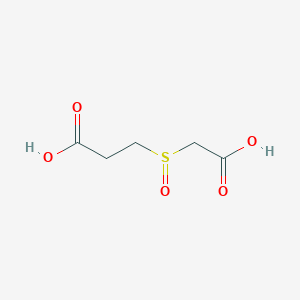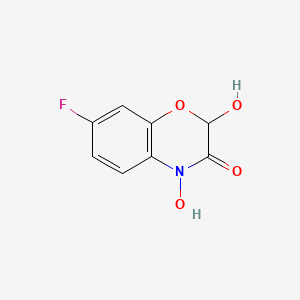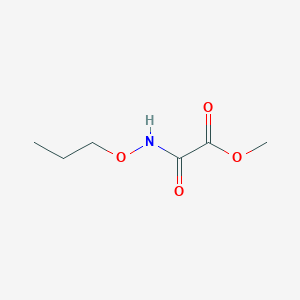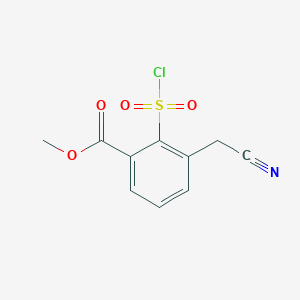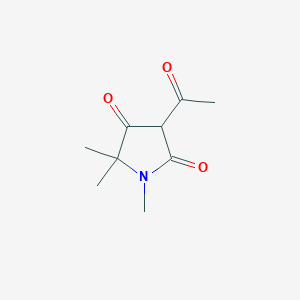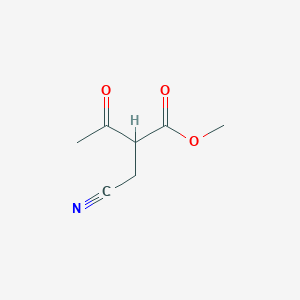![molecular formula C16H21NO6 B14285418 Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate CAS No. 118688-45-2](/img/structure/B14285418.png)
Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate typically involves the esterification of ethyl[(3-nitrophenyl)methyl]propanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar in structure but lacks the nitrophenyl group.
Ethyl acetoacetate: Contains a keto group instead of the nitrophenyl group.
Methyl 3-nitrobenzoate: Contains a nitrophenyl group but lacks the propanedioate moiety.
Uniqueness
Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate is unique due to the presence of both the nitrophenyl group and the propanedioate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
118688-45-2 |
|---|---|
Formule moléculaire |
C16H21NO6 |
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
diethyl 2-ethyl-2-[(3-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H21NO6/c1-4-16(14(18)22-5-2,15(19)23-6-3)11-12-8-7-9-13(10-12)17(20)21/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
DGQFVVYOSMGPIT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


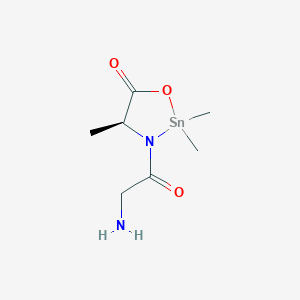
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
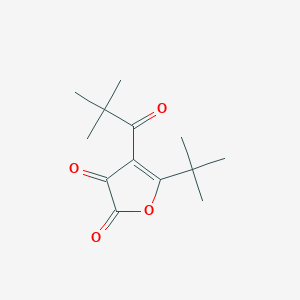
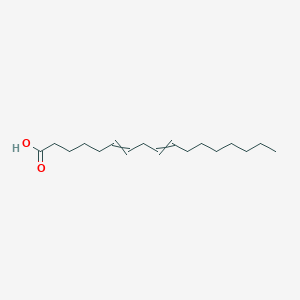
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
